2-Chloro-N-(3-hydroxyphenyl)acetamide
Overview
Description
2-Chloro-N-(3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxyphenyl and a chlorine atom
Mechanism of Action
Target of Action
It has been shown to exhibit appreciable antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
Its antimicrobial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .
Result of Action
Its observed antibacterial activity suggests that it may disrupt bacterial cell functions, leading to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that this compound has shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
It has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial cells in a way that inhibits their growth or survival .
Molecular Mechanism
It is likely that the compound interacts with certain biomolecules in bacterial cells to exert its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-(3-hydroxyphenyl)acetamide can be synthesized through the chloroacetylation of m-aminophenol. The reaction typically involves the use of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce a ketone or aldehyde .
Scientific Research Applications
2-Chloro-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial activity against various bacterial strains.
Materials Science: The compound can be used as a building block for the synthesis of more complex organic materials.
Biological Studies: It serves as a model compound for studying the effects of chloroacetamide derivatives on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group in the para position.
2-Chloro-N-phenylacetamide: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-N-(3-hydroxyphenyl)acetamide is unique due to the presence of both the chlorine atom and the hydroxyl group in the meta position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCKKUVYFWGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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